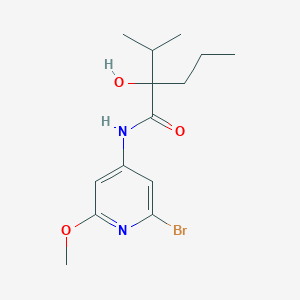
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is a complex organic compound with a unique structure that includes a brominated pyridine ring and a hydroxyalkyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide typically involves multiple steps, starting with the bromination of 6-methoxypyridine. The brominated intermediate is then subjected to further reactions to introduce the hydroxyalkyl amide group. Common reagents used in these reactions include bromine, methanol, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography would be essential to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyalkyl amide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxypyridine: A simpler compound with similar brominated pyridine structure.
N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-oxalamic acid ethyl ester: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide is unique due to its combination of a brominated pyridine ring and a hydroxyalkyl amide group. This combination provides distinct chemical reactivity and potential biological activity that is not found in simpler or structurally different compounds .
Eigenschaften
Molekularformel |
C14H21BrN2O3 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H21BrN2O3/c1-5-6-14(19,9(2)3)13(18)16-10-7-11(15)17-12(8-10)20-4/h7-9,19H,5-6H2,1-4H3,(H,16,17,18) |
InChI-Schlüssel |
SCUSCBWIZMPZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


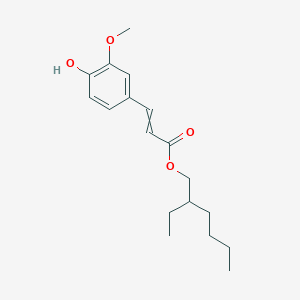
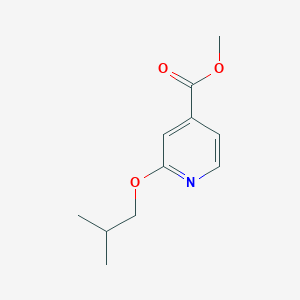


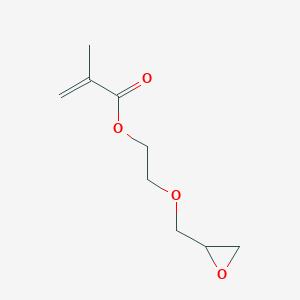


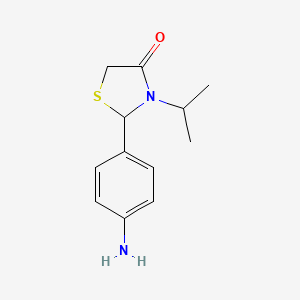
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
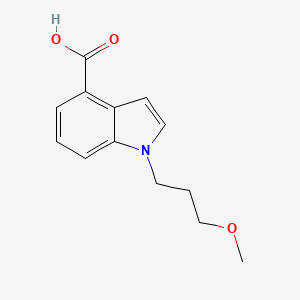
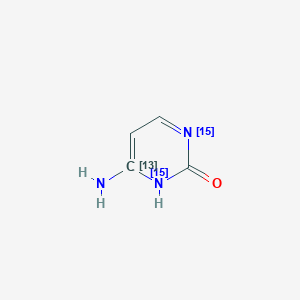
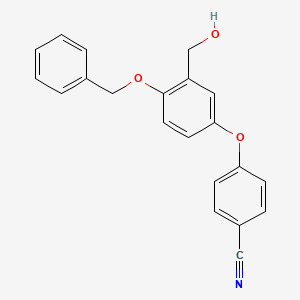
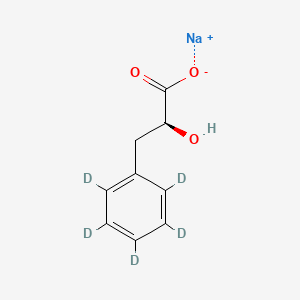
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
